molecular formula C15H16O3 B14355899 5-Methoxynaphthalen-1-yl 2-methylpropanoate CAS No. 92920-78-0

5-Methoxynaphthalen-1-yl 2-methylpropanoate

Cat. No.: B14355899
CAS No.: 92920-78-0
M. Wt: 244.28 g/mol
InChI Key: UYSZETMUXPRLDG-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-1-yl 2-methylpropanoate is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxynaphthalen-1-yl 2-methylpropanoate typically involves the esterification of 5-methoxynaphthalene-1-ol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalen-1-yl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxynaphthalen-1-yl 2-methylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it may interfere with tubulin polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxynaphthalen-1-yl 2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a valuable compound for medicinal chemistry research .

Properties

CAS No.

92920-78-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(5-methoxynaphthalen-1-yl) 2-methylpropanoate

InChI

InChI=1S/C15H16O3/c1-10(2)15(16)18-14-9-5-6-11-12(14)7-4-8-13(11)17-3/h4-10H,1-3H3

InChI Key

UYSZETMUXPRLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC

Origin of Product

United States

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